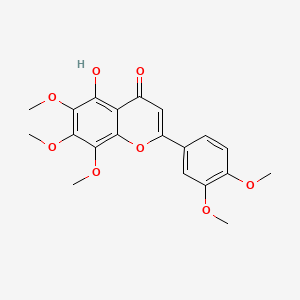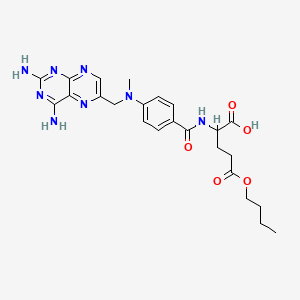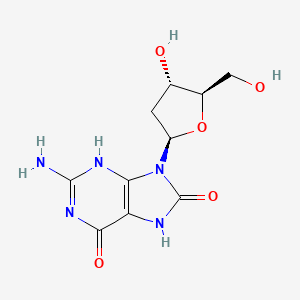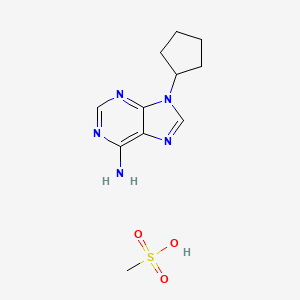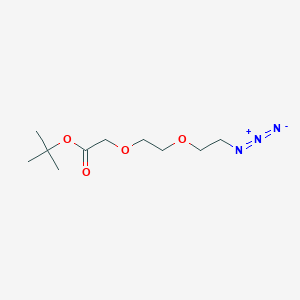
Azido-PEG2-CH2CO2tBu
Overview
Description
Azido-PEG2-CH2CO2tBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a tert-butyl ester. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The tert-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Azido-PEG2-CH2CO2tBu, also known as Azido-PEG2-C1-Boc, is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide group in this compound readily reacts with alkyne, BCN, or DBCO groups present in the target molecules to yield a stable triazole linkage . This reaction forms the basis of its mode of action. The t-butyl protected carboxyl group can be deprotected under acidic conditions to afford a free carboxylic acid . This free carboxylic acid can then be used for coupling with amine-bearing molecules .
Pharmacokinetics
The presence of the hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage with target molecules bearing alkyne, BCN, or DBCO groups . This can lead to alterations in the function of the target molecule. The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine-bearing molecules , potentially leading to further molecular and cellular effects.
Action Environment
It is known that the compound should be stored at -20°c , suggesting that temperature could be a significant factor in maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG2-CH2CO2tBu typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable starting material to introduce the PEG spacer.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the starting material are PEGylated using optimized reaction conditions to ensure high yield and purity.
Efficient Azidation: The azidation step is carried out using industrial-grade sodium azide and solvents to achieve the desired azide functionality.
Scalable Esterification: The esterification process is scaled up using industrial reactors and optimized conditions to produce large quantities of this compound.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-CH2CO2tBu undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction is typically carried out in the presence of a copper catalyst under mild conditions.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group.
Major Products Formed
Triazole Linkages: The reaction with alkynes, BCN, and DBCO yields stable triazole linkages.
Free Carboxyl Group: Deprotection of the tert-butyl ester yields the free carboxyl group.
Scientific Research Applications
Azido-PEG2-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: It is used in click chemistry reactions to form stable triazole linkages, which are valuable in the synthesis of complex molecules.
Biology: The compound is used in bioconjugation reactions to label biomolecules with fluorescent tags or other functional groups.
Medicine: It is employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
8-Azido-3,6-dioxaoctanoic acid tert-butyl ester: This compound is similar to Azido-PEG2-CH2CO2tBu and is used in similar applications.
Azido-PEG2-CH2CO2-t-Bu: Another similar compound with the same functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of an azide group and a tert-butyl ester, along with the PEG spacer that enhances its solubility in aqueous media. This combination makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLXAHQRLHPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


